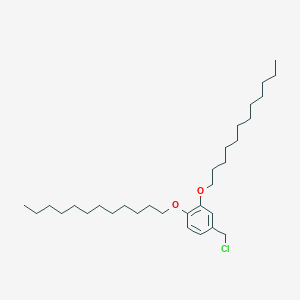
Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chloromethyl group and two dodecyloxy groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- typically involves the chloromethylation of a benzene derivative followed by the introduction of dodecyloxy groups. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to nucleophilic substitution with dodecanol to introduce the dodecyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- undergoes various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-1,2-bis(dodecyloxy)benzene.
Reduction: Formation of 4-methyl-1,2-bis(dodecyloxy)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dodecyloxy groups can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl): Similar structure but lacks the dodecyloxy groups.
Toluene, p,α-dichloro: Another chloromethyl-substituted benzene derivative.
4-Chlorobenzyl chloride: Contains a chloromethyl group but no dodecyloxy groups.
Uniqueness
Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- is unique due to the presence of both the chloromethyl and dodecyloxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C31H55ClO2 |
|---|---|
分子量 |
495.2 g/mol |
IUPAC名 |
4-(chloromethyl)-1,2-didodecoxybenzene |
InChI |
InChI=1S/C31H55ClO2/c1-3-5-7-9-11-13-15-17-19-21-25-33-30-24-23-29(28-32)27-31(30)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27H,3-22,25-26,28H2,1-2H3 |
InChIキー |
LERHNHFSSYFCPK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)CCl)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















